molecular formula C18H17FN4O3S2 B2444302 3-(2-fluorophenylsulfonamido)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide CAS No. 2034612-70-7

3-(2-fluorophenylsulfonamido)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide

Cat. No. B2444302
CAS RN: 2034612-70-7
M. Wt: 420.48
InChI Key: HNQJYIKHOGYMLN-UHFFFAOYSA-N
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Description

3-(2-fluorophenylsulfonamido)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H17FN4O3S2 and its molecular weight is 420.48. The purity is usually 95%.
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Scientific Research Applications

TRPV1 Antagonism and Analgesic Activity

Research has delved into the exploration of 2-sulfonamidopyridine C-region derivatives of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide as potent TRPV1 (transient receptor potential vanilloid 1) antagonists. These compounds, notably N-benzyl phenylsulfonamide derivatives, demonstrated high affinities for TRPV1, with certain derivatives showing significant analgesic activities in pain models. Their high affinity and potential therapeutic applications were highlighted through systematic modification and docking analysis, underscoring their relevance in pain management research (Ann et al., 2016).

Synthesis and Evaluation of Novel Compounds

A series of novel surfactant-like non-ionic fluorophores, including derivatives with sulfonamido groups, were synthesized and evaluated for their aggregation abilities in aqueous media. These compounds, exemplified by PSDA-DEA, demonstrated critical aggregation concentrations and were investigated using cryogenic transmission electron microscopy (cryo-TEM), dynamic light scattering (DLS), and atomic force microscopy (AFM). Their emission spectrum profiles, which are sensitive to the polarity of their medium, offer promising applications in monitoring micelle formation and transitions of different aggregates, such as micelles to vesicles (Zhang et al., 2012).

Antidiabetic and Antiproliferative Activities

Research into fluorinated pyrazoles and benzenesulfonylurea derivatives has revealed significant antidiabetic activities. These compounds underwent various chemical reactions to yield pyrazoline and pyrazole derivatives, which, upon preliminary biological screening, exhibited promising hypoglycemic effects. Their structure–activity relationship (SAR) and in silico drug-relevant property calculations suggest potential as leads for future drug discovery studies focusing on antidiabetic therapies (Faidallah et al., 2016).

Additionally, a series of pyrazole-sulfonamide derivatives were synthesized and tested for their antiproliferative activities against various cell lines. Certain compounds demonstrated significant selective effects against rat brain tumor cells (C6), with activities comparable to commonly used anticancer drugs. This highlights the potential of sulfonamide derivatives in cancer research and therapy (Mert et al., 2014).

properties

IUPAC Name

3-[(2-fluorophenyl)sulfonylamino]-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S2/c19-13-4-1-2-6-16(13)28(25,26)23-8-7-17(24)22-12-14-18(21-10-9-20-14)15-5-3-11-27-15/h1-6,9-11,23H,7-8,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQJYIKHOGYMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCCC(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenylsulfonamido)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide

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